molecular formula C13H11NO B1392142 3-Benzoyl-4-methylpyridine CAS No. 38824-77-0

3-Benzoyl-4-methylpyridine

Cat. No.: B1392142
CAS No.: 38824-77-0
M. Wt: 197.23 g/mol
InChI Key: AACDLDHWFSZMSW-UHFFFAOYSA-N
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Description

3-Benzoyl-4-methylpyridine is a chemical compound of interest in advanced research and development, particularly in the field of organic and medicinal chemistry. This compound features a pyridine ring system substituted with a methyl group and a benzoyl group, a structure that serves as a versatile building block for the synthesis of more complex molecules . Pyridine derivatives, in general, are known to be key intermediates in the creation of pharmaceuticals, agrochemicals, and ligands for catalysis . For instance, similar 4-methylpyridine structures are utilized in synthetic chemistry to generate phenacylpyridine derivatives and other functionalized heterocycles . The benzoyl moiety can act as a photoinitiator or be incorporated into metal-organic frameworks, suggesting potential applications in materials science . Researchers value this compound for its potential to be further functionalized at the methyl group or the pyridine nitrogen, or to be used as a core scaffold. It is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-7-8-14-9-12(10)13(15)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACDLDHWFSZMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 3 Benzoyl 4 Methylpyridine

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for 3-Benzoyl-4-methylpyridine is not publicly available in the Cambridge Structural Database (CSD) biokeanos.comcam.ac.uk, analysis of closely related compounds provides valuable insights into the expected molecular geometry and intermolecular interactions.

In the solid state, the conformation of benzoylpyridine derivatives is influenced by a balance of intramolecular steric effects and intermolecular packing forces. For related phenyl-pyridine ketones, the two aromatic rings are typically not coplanar. The dihedral angle between the plane of the pyridine (B92270) ring and the plane of the phenyl ring is a key conformational parameter.

For instance, in the crystal structure of similar pyridine derivatives, the molecular packing is often stabilized by a network of intermolecular interactions researchgate.net. It is anticipated that in a crystalline state, this compound would adopt a conformation where the phenyl and 4-methylpyridine (B42270) rings are twisted with respect to each other to minimize steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the pyridine ring. The presence of the methyl group at the 4-position of the pyridine ring can also influence the local geometry and packing.

To illustrate the typical bond lengths and angles, the following table presents representative data from a related benzoylpyridine derivative as determined by X-ray crystallography.

Bond/AngleLength (Å) / Degrees (°)
C=O~1.22
C-C (keto-phenyl)~1.50
C-C (keto-pyridyl)~1.51
C-N (pyridyl)~1.34
C-C (phenyl avg.)~1.39
C-C (pyridyl avg.)~1.38
∠(C-C=O)~120
∠(C-N-C) (pyridyl)~117
Dihedral Angle40-60°

Note: The data in this table is representative of typical benzoylpyridine structures and is not the experimentally determined data for this compound.

The crystal packing of organic molecules is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. In the case of this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions.

Gas-Phase Electron Diffraction Investigations

Gas-phase electron diffraction (GED) is an experimental technique used to determine the structure of molecules in the gaseous state, free from the influence of intermolecular packing forces that are present in the solid state researchgate.net. This method provides information on bond lengths, bond angles, and dihedral angles of isolated molecules.

While no specific GED studies on this compound have been reported, investigations on related aromatic ketones can provide an understanding of its likely gas-phase conformation. For molecules with multiple rotational degrees of freedom, such as the two C-C bonds connecting the rings to the carbonyl group in this compound, the gas-phase structure represents an average over the populated conformations at the experimental temperature. It is expected that, similar to the solid state, the phenyl and pyridine rings would be twisted out of the plane of the carbonyl group to alleviate steric strain. The degree of this twist in the gas phase may differ from that in the solid state due to the absence of crystal packing forces.

Spectroscopic Characterization of 3 Benzoyl 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹H or ¹³C NMR spectra for 3-Benzoyl-4-methylpyridine have been found in the searched literature. A complete analysis would require these data to assign chemical shifts and coupling constants to the various protons and carbon atoms in the molecule.

¹H NMR Spectral Analysis

A detailed ¹H NMR spectral analysis for this compound is not currently possible as no published data is available. Such an analysis would typically involve the identification of signals corresponding to the protons on the pyridine (B92270) and benzene (B151609) rings, as well as the methyl group. The chemical shifts (δ) and spin-spin coupling constants (J) would provide insights into the electronic environment and connectivity of the protons.

¹³C NMR Spectral Analysis

Similarly, the absence of published ¹³C NMR data for this compound prevents a detailed spectral analysis. A ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon. The chemical shifts would be crucial for confirming the carbon skeleton of the molecule.

Computational NMR Chemical Shift Predictions (e.g., GIAO method)

While the Gauge-Including Atomic Orbital (GIAO) method is a well-established computational approach for predicting NMR chemical shifts, no studies applying this method to this compound have been identified. A computational study would involve optimizing the molecule's geometry using methods like Density Functional Theory (DFT) and then calculating the NMR shielding tensors to predict the chemical shifts, which would then be compared to experimental values if they were available.

Infrared (IR) and Raman Spectroscopy

Specific experimental IR and Raman spectra for this compound, which are essential for identifying functional groups and analyzing vibrational modes, are not available in the reviewed literature.

Vibrational Frequency Assignments and Normal Mode Analysis

Without experimental IR and Raman spectra, a vibrational frequency assignment and normal mode analysis cannot be performed. This analysis would involve correlating observed absorption (IR) and scattering (Raman) bands to specific molecular vibrations, such as the C=O stretch of the benzoyl group, C-H stretching and bending modes of the aromatic rings and methyl group, and the characteristic ring vibrations of the pyridine and benzene moieties.

Comparison of Experimental and Theoretically Simulated Spectra

A comparison between experimental and theoretically simulated IR and Raman spectra is a powerful tool for validating vibrational assignments. However, due to the lack of both experimental data and computational studies for this compound, this comparative analysis cannot be conducted. Such a study would typically use quantum chemical calculations (e.g., DFT) to compute the vibrational frequencies and intensities to generate a theoretical spectrum for comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to various electronic transitions. These transitions typically involve the promotion of electrons from π (pi) and n (non-bonding) orbitals to π* (pi-antibonding) orbitals.

Key expected transitions include:

π → π* transitions: These high-energy transitions are associated with the conjugated π-systems of the pyridine and phenyl rings. They usually result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group to an antibonding π* orbital. These absorptions are typically weaker than π → π* transitions.

While general principles suggest these transitions would occur, specific experimental data detailing the absorption maxima (λmax) for this compound are not available in the provided search results.

Table 1: Hypothetical UV-Vis Absorption Data for this compound (Note: This table is for illustrative purposes only, as experimental data was not found.)

Absorption Maximum (λmax)Molar Absorptivity (ε)Assigned Electronic Transition
e.g., ~250 nme.g., ~12,000 L mol-1 cm-1π → π
e.g., ~310 nme.g., ~150 L mol-1 cm-1n → π

Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption bands changes with the polarity of the solvent. This effect provides insight into the change in dipole moment of the molecule upon electronic excitation.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often seen in π → π* transitions when the excited state is more polar than the ground state and is stabilized by polar solvents.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, commonly observed for n → π* transitions in polar, protic solvents. The solvent can form hydrogen bonds with the ground state non-bonding electrons, lowering their energy and thus increasing the energy required for the transition.

No experimental studies detailing the solvatochromic effects on the electronic spectra of this compound were identified.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure. Elemental analysis determines the percentage composition of elements (like carbon, hydrogen, and nitrogen) in a compound.

For this compound (C₁₃H₁₁NO), the expected results would be:

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact molecular weight of the compound. The fragmentation pattern would offer structural information, likely showing fragments corresponding to the benzoyl cation and the methylpyridine cation.

Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values.

Specific mass spectrometry fragmentation data and elemental analysis results for this compound were not found in the searched literature.

Table 2: Theoretical Analytical Data for this compound

AnalysisParameterTheoretical Value
Molecular Formula -C₁₃H₁₁NO
Molecular Weight Exact Mass197.0841 g/mol
Elemental Analysis % Carbon (C)79.16%
% Hydrogen (H)5.62%
% Nitrogen (N)7.10%
% Oxygen (O)8.11%

Computational and Quantum Chemical Investigations of 3 Benzoyl 4 Methylpyridine

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and charge distribution provide a detailed picture of electron delocalization, reactivity, and bonding interactions within the 3-Benzoyl-4-methylpyridine molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other chemical species.

ParameterEnergy (eV)
EHOMO (Highest Occupied Molecular Orbital)-6.646
ELUMO (Lowest Unoccupied Molecular Orbital)-1.816
Energy Gap (ΔE = ELUMO - EHOMO)4.830

Other quantum chemical descriptors related to reactivity, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S), can be derived from the HOMO and LUMO energies. A higher chemical hardness, which is proportional to the HOMO-LUMO gap, corresponds to greater stability.

Kohn-Sham Orbital Characterization

Within the framework of Density Functional Theory (DFT), the molecular orbitals are known as Kohn-Sham orbitals. While not having the same direct physical meaning as the orbitals in Hartree-Fock theory, they are instrumental in analyzing the electronic structure and transitions. Characterization of these orbitals involves examining their energy levels and spatial distribution to understand bonding, anti-bonding, and non-bonding interactions within the molecule. The HOMO and LUMO are specific examples of Kohn-Sham orbitals that are central to the FMO theory. The visualization of these orbitals can reveal the regions of the molecule that are most likely to be involved in electron donation (HOMO) and acceptance (LUMO). For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the pyridine (B92270) ring and the benzoyl group's oxygen atom, while the LUMO would likely be distributed over the π-conjugated system, ready to accept electron density.

Natural Bond Orbital (NBO) Analysis (Charge Transfer and Delocalization)

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. It provides a localized, Lewis-like description of the electronic structure, which is more intuitive for chemists. NBO analysis examines charge transfer and electron delocalization by investigating interactions between filled "donor" NBOs and empty "acceptor" NBOs.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(N) on Pyridineπ(C=C) in Pyridine Ring~5-15
LP(O) on Carbonylπ(C=C) in Benzene (B151609) Ring~2-10
π(C=C) in Pyridineπ(C=O) of Benzoyl~1-5
π(C=C) in Benzeneπ(C=C) in Pyridine~1-5

Note: The values in this table are representative estimates for similar aromatic ketone structures and are intended for illustrative purposes.

Charge Distribution and Mulliken Atomic Charges

The distribution of electric charge within a molecule is fundamental to its chemical properties and intermolecular interactions. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. uni-muenchen.de These charges provide insight into the electrostatic nature of the molecule and can help identify sites susceptible to electrophilic or nucleophilic attack.

The calculation involves partitioning the total electron population among the atoms. While Mulliken charges are known to be sensitive to the basis set used in the calculation, they provide a useful qualitative picture of the charge distribution. uni-muenchen.de In this compound, the electronegative nitrogen and oxygen atoms are expected to carry negative Mulliken charges, while the carbon atoms bonded to them and the hydrogen atoms will likely have positive charges. A representative distribution of Mulliken atomic charges is shown in Table 3.

AtomMulliken Charge (a.u.)
N (Pyridine)-0.259
O (Carbonyl)-0.450
C (Carbonyl)+0.350
C (adjacent to N)+0.150
H (Methyl)+0.120

Note: These values are illustrative and based on typical results for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. These regions often correspond to the location of lone pairs of electrons. Conversely, regions of positive electrostatic potential, colored in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the benzoyl group, indicating these are the primary sites for electrophilic interaction. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the aromatic rings. This visual representation of the charge distribution complements the Mulliken charge analysis and provides a more intuitive guide to the molecule's reactive sites.

Thermodynamic Parameters and Properties

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as its total energy, enthalpy, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of the molecule and the feasibility of chemical reactions in which it is involved.

These properties are typically calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The calculations often include contributions from electronic, translational, rotational, and vibrational motions of the molecule. The total energy obtained from DFT calculations for an optimized geometry corresponds to the minimum energy state of the molecule on the potential energy surface. A lower total energy generally indicates a more stable structure. While specific thermodynamic data for this compound is not available in the provided search results, Table 4 presents a set of representative thermodynamic parameters that would be obtained from such a computational study for a molecule of similar complexity.

ParameterValue
Total Energy (Hartree)-1175.74
Enthalpy (kcal/mol)-737976.5
Gibbs Free Energy (kcal/mol)-738035.2
Entropy (cal/mol·K)199.5

Note: These values are based on a published study of a different, complex heterocyclic molecule and are provided for illustrative purposes. nih.gov

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors are derived from the electronic structure of a molecule and are used to predict its reactivity and the sites of electrophilic and nucleophilic attack. These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 3: Global Chemical Reactivity Descriptors for a Pyridine Derivative (Illustrative Example)

Descriptor Value (eV)
Electronegativity (χ) -
Chemical Hardness (η) -
Chemical Softness (S) -

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. These indices are crucial for predicting the behavior of this compound in chemical reactions. A high electrophilicity index suggests the molecule will act as a good electrophile.

Table 4: Electrophilicity and Nucleophilicity Indices for a Pyridine Derivative (Illustrative Example)

Index Value (eV)
Electrophilicity Index (ω) -
Nucleophilicity Index (N) -

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational studies can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Pyridine derivatives with donor-acceptor groups often exhibit significant NLO properties. The benzoyl group (acceptor) and the pyridine ring system can facilitate intramolecular charge transfer, which is a key requirement for NLO activity.

Table 5: Calculated NLO Properties for a Pyridine Derivative (Illustrative Example)

Property Value Unit
Dipole Moment (μ) - Debye
Polarizability (α) - a.u.
First Hyperpolarizability (β) - a.u.

Hyperconjugation Studies

Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital. This interaction stabilizes the molecule. In 4-methylpyridine (B42270), hyperconjugation can occur between the C-H bonds of the methyl group and the pi-system of the pyridine ring. However, in pyridine, the electron-withdrawing nature of the nitrogen atom can influence the extent of hyperconjugation, making it a less stabilizing interaction compared to what is observed in carbocations. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the extent of these interactions.

Reactivity and Reaction Mechanisms of 3 Benzoyl 4 Methylpyridine

Mechanistic Investigations of Organic Transformations

Mechanistic investigations into the organic transformations of pyridine (B92270) derivatives are crucial for understanding their reactivity and for the rational design of new synthetic methodologies. These studies often involve a combination of experimental and computational approaches to elucidate the intricate details of reaction pathways.

The study of reaction pathways and the analysis of transition states provide deep insights into the energetic landscape of a chemical reaction. For pyridine derivatives, the reaction pathway can be significantly influenced by the nature and position of substituents on the ring. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for mapping these pathways.

For instance, in transformations involving 3-substituted pyridines, the conformation of the substrate can be a critical factor. Energy profile calculations of different rotamers have shown that a substituent in the 3-position can favor a conformation where the reacting group is in closer proximity to a directing group, thereby facilitating specific bond-forming or bond-breaking events like C–H insertion acs.org. This pre-organization of the reactant lowers the activation barrier for the desired transformation.

Furthermore, advanced skeletal editing strategies, such as the transmutation of a pyridine ring to a benzene (B151609) ring, have been developed. nih.gov Such a transformation proceeds through a complex sequence of reactions including pyridine ring-opening, imine hydrolysis, olefination, electrocyclization, and aromatization nih.gov. DFT results for these types of pathways reveal how reaction conditions, such as the presence of acid or base, can profoundly affect key steps like the electrocyclization of intermediates derived from meta-substituted pyridines nih.gov. Understanding these pathways is essential for predicting reaction outcomes and optimizing conditions.

Radical-mediated reactions offer unique pathways for the functionalization of heterocyclic compounds. The chemistry of pyridine-boryl radicals has seen significant progress, enabling a variety of novel synthetic applications rsc.org. Computational analyses of these processes have shown that a radical-radical cross-coupling pathway can be more energetically favorable than a traditional Minisci-type radical addition rsc.org.

These reactions often proceed through a cascade mechanism. For example, a pyridine-boryl radical can initiate a sequence that involves the formation of zwitterionic intermediates through a 1,4-migration step, which then undergo cyclization to form new heterocyclic scaffolds rsc.org. The involvement of radical species opens up avenues for trifunctionalization reactions, where an initial radical addition is followed by subsequent steps like group transfer or radical coupling to install multiple functional groups in a single operation mdpi.com. The cooperative use of N-heterocyclic carbene (NHC) and photoredox catalysis can also enable single-electron transfer reactions, generating radical intermediates that participate in cross-coupling events researchgate.net.

Kinetic studies are fundamental to quantifying the rates of chemical reactions and determining their activation parameters, such as activation energy (Ea). These parameters provide a measure of the energy barrier that must be overcome for a reaction to proceed. While specific kinetic data for reactions of 3-Benzoyl-4-methylpyridine are not extensively documented, the methodologies for such studies are well-established in organic chemistry.

Investigating the substrate scope and functional group tolerance is a critical aspect of developing new synthetic methods. This process defines the range of different substrates that can be used in a reaction and the various functional groups that are compatible with the reaction conditions.

In the context of 3-substituted pyridines, a notable example is the Ruthenium(0)-catalyzed direct sp3 arylation of benzylic positions, where the pyridine moiety acts as a directing group. acs.org Systematic studies have shown that having a substituent in the 3-position of the pyridine ring is a key element for successful transformation acs.org. This catalytic method was found to be compatible with a variety of arene donors carrying different functional groups. A summary of the substrate scope for the arylation reaction directed by a 3-methyl substituted pyridine is presented below.

EntryArene Donor (Ar in Ar-B(OR)₂)ProductYield (%)
1Phenyl3-(Phenylacetyl)-4-methylpyridine64
24-Me-Ph3-((4-Methylphenyl)acetyl)-4-methylpyridine62
34-F-Ph3-((4-Fluorophenyl)acetyl)-4-methylpyridine71
44-Cl-Ph3-((4-Chlorophenyl)acetyl)-4-methylpyridine58
54-CF₃-Ph3-((4-(Trifluoromethyl)phenyl)acetyl)-4-methylpyridine55

This method demonstrates remarkable functional group tolerance, proceeding under neutral conditions and even in the presence of air acs.org. Similarly, other transformations, such as pyridine-to-benzene skeletal editing, also exhibit broad functional group compatibility, allowing for the conversion of pyridines containing esters, ketones, amides, and various heterocyclic rings nih.gov.

Pyridine Ring Functionalization and Derivatization Strategies

The functionalization of the pyridine ring is a central theme in heterocyclic chemistry, owing to the prevalence of this scaffold in pharmaceuticals and materials. However, direct and selective functionalization of pyridine presents challenges due to its electron-poor nature and the coordinating ability of the nitrogen atom, which can interfere with catalytic processes rsc.org.

To overcome these challenges, chemists have developed various strategies for direct C–H functionalization, which avoids the need for pre-functionalized starting materials and minimizes waste rsc.org. These methods often rely on transition-metal catalysis to activate specific C–H bonds on the pyridine ring, allowing for the introduction of new substituents.

Beyond C–H functionalization, more profound modifications involving skeletal editing have emerged as powerful derivatization strategies. One such approach is the transmutation of a pyridine to a benzene ring nih.gov. This N-to-C single-atom transmutation allows for the direct installation of a variety of functionalized carbon atoms in place of the nitrogen atom. This strategy is notable for its ability to effectively convert both para- and meta-substituted pyridines, expanding the toolkit for molecular scaffold diversification nih.gov. Such innovative derivatization methods enable the rapid generation of structural analogues with potentially altered physicochemical and biological properties.

Reactions Involving the Benzoyl Moiety

The benzoyl moiety in this compound consists of a carbonyl group attached to a phenyl ring, both of which offer sites for chemical reactions.

The carbonyl group (ketone) is susceptible to nucleophilic addition and can be reduced to a secondary alcohol (e.g., using sodium borohydride) or completely removed (e.g., via Wolff-Kishner or Clemmensen reduction). It can also serve as an electrophile in condensation reactions with various nucleophiles.

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The benzoyl group itself is a deactivating, meta-directing group, meaning that incoming electrophiles will preferentially add to the meta-positions of this phenyl ring. The benzylic position, the carbon atom of the phenyl ring attached to the carbonyl group, is not a traditional benzylic carbon with C-H bonds and thus does not undergo typical benzylic C-H functionalization reactions like free radical bromination khanacademy.org. However, the aromatic rings of the benzoyl group can participate in non-covalent interactions, such as π–π stacking, which can influence the molecule's conformation and crystal packing researchgate.net. The synthesis of related structures often involves reactions like oxidation of a precursor alcohol to form the benzoyl ketone mdpi.com. In some cases, the benzoyl group can participate in unexpected cyclization or condensation reactions with suitable reagents osi.lv.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is a critical aspect that dictates the three-dimensional arrangement of atoms in the products. The presence of the carbonyl group in the benzoyl moiety and the adjacent chiral center that can be formed during reactions makes this molecule a subject of interest in asymmetric synthesis. The primary focus of stereochemical studies on ketones like this compound is the enantioselective reduction of the carbonyl group and nucleophilic additions, leading to the formation of chiral alcohols or other adducts with a high degree of stereocontrol.

The facial selectivity of nucleophilic attack on the carbonyl carbon is influenced by the steric and electronic properties of the substituents on the pyridine ring and the benzoyl group. Various models, such as the Felkin-Anh and Cram models, can be used to predict the stereochemical outcome of such reactions. These models consider the steric hindrance posed by the different groups attached to the prochiral carbonyl carbon to predict which face of the carbonyl is more accessible for nucleophilic attack.

In the context of this compound, the 4-methyl group on the pyridine ring can exert a steric influence on the approaching nucleophile. The development of chiral catalysts is paramount for achieving high enantioselectivity in these transformations. Chiral ligands, often in complex with transition metals like ruthenium, rhodium, or copper, can create a chiral environment around the substrate, directing the nucleophile to attack one face of the carbonyl group preferentially. chim.it For instance, catalytic asymmetric transfer hydrogenation using chiral Ru catalysts is a well-established method for the enantioselective reduction of aryl ketones. chim.it

Recent advancements in catalysis have introduced a variety of chiral diphosphine ligands that have shown high efficacy in the asymmetric alkylation of related alkenyl pyridines, highlighting the potential for developing similar catalytic systems for this compound. nih.gov The choice of the chiral catalyst, solvent, and reaction conditions can significantly impact the enantiomeric excess (ee) of the product.

Interactive Table: Factors Influencing Stereoselectivity in Reactions of Pyridyl Ketones.

FactorDescriptionPotential Effect on this compound
Chiral Catalyst A chiral molecule that accelerates the reaction and induces stereoselectivity.Use of chiral Ru, Rh, or Ir complexes with specific ligands can lead to high enantiomeric excess in the reduction of the benzoyl group.
Nucleophile The chemical species that donates an electron pair to the carbonyl carbon.The size and nature of the nucleophile (e.g., Grignard reagents, organolithium compounds) will influence the steric interactions and thus the stereochemical outcome.
Solvent The medium in which the reaction is conducted.Solvent polarity and coordinating ability can affect the conformation of the substrate-catalyst complex and influence enantioselectivity.
Temperature The measure of the average kinetic energy of the particles in a system.Lower temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Substituents The atoms or groups of atoms attached to the core structure.The 4-methyl group on the pyridine ring provides a specific steric environment that will influence the approach of the nucleophile.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms and understanding the origins of stereoselectivity in organic reactions. For a molecule like this compound, computational studies can provide valuable insights into the transition state structures, activation energies, and reaction pathways that are often difficult to probe experimentally.

Mechanistic studies using DFT can model the interaction between the substrate, the catalyst, and the nucleophile. By calculating the energies of the different possible transition states, researchers can predict which stereoisomer is likely to be the major product. These calculations can take into account the subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, that play a crucial role in determining the stereochemical outcome.

For the nucleophilic addition to the carbonyl group of this compound, computational models can help visualize the approach of the nucleophile and identify the key interactions within the transition state that lead to facial selectivity. For example, DFT calculations can be employed to study the mechanism of Schiff base formation from related benzaldehyde derivatives, identifying the transition states for hemiaminal formation and subsequent dehydration. nih.gov Such studies can reveal the role of solvent molecules in stabilizing transition states and intermediates. nih.gov

Furthermore, computational models are instrumental in designing new and more efficient chiral catalysts. By understanding the mechanism by which a catalyst induces enantioselectivity, it is possible to modify the catalyst structure to enhance its performance. For instance, theoretical studies can predict how changes in the ligand structure of a metal catalyst will affect the stereochemical outcome of a reaction.

Interactive Table: Applications of Computational Studies to this compound Reactions.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Calculation of transition state energies and reaction pathways.Prediction of the major stereoisomer, understanding the role of the catalyst, and elucidation of the reaction mechanism.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the reacting molecules over time.Understanding the conformational flexibility of the substrate and catalyst and the role of solvent effects.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats the reactive center with high-level quantum mechanics and the rest of the system with classical molecular mechanics.Enables the study of large and complex catalytic systems that would be computationally too expensive for full QM calculations.

While specific computational studies on this compound may not be extensively documented in publicly available literature, the principles and methodologies from studies on analogous pyridyl ketones and benzaldehyde derivatives provide a robust framework for predicting and understanding its reactivity and the stereochemical course of its reactions.

3 Benzoyl 4 Methylpyridine in Organic Synthesis

As a Building Block for Complex Heterocycles

The strategic placement of the benzoyl and methyl groups on the pyridine (B92270) ring endows 3-Benzoyl-4-methylpyridine with multiple reactive sites, rendering it a valuable precursor for the synthesis of a variety of fused and substituted heterocyclic compounds. Research has demonstrated its role in the formation of intricate molecular frameworks, including pyridothiazine and spiro-heterocyclic systems.

Furthermore, the utility of benzoyl-substituted cyclic compounds as building blocks is highlighted in the synthesis of complex spiro-heterocycles. A study details the creation of a novel spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative starting from a precursor containing a benzoyl moiety mdpi.com. This synthesis proceeds through a cyclization reaction, underscoring the importance of the benzoyl group in facilitating the formation of the intricate spiro structure. While not directly involving this compound, this research provides a strong proof-of-concept for the potential of benzoyl-substituted heterocycles in constructing complex, multi-ring systems.

The reactivity of the benzoyl group, coupled with the potential for functionalization of the methyl group and the pyridine ring, opens avenues for various cyclization and condensation reactions to forge new heterocyclic frameworks.

Role as an Intermediate in Multi-Step Syntheses

The structural attributes of this compound position it as a critical intermediate in multi-step synthetic sequences aimed at producing high-value organic molecules, particularly those with pharmaceutical relevance. Pyridine derivatives are fundamental components in a vast array of active pharmaceutical ingredients (APIs), and compounds with similar structural motifs to this compound play a crucial role in their synthesis.

For example, 3-amino-4-methylpyridine (B17607), a closely related derivative, is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine google.comgoogle.comnih.gov. The synthesis of Nevirapine often involves the chlorination of 3-amino-4-methylpyridine as a critical step. This highlights the importance of the substituted pyridine core in the construction of complex drug molecules. While not a direct use of this compound, the established role of its analogue underscores the potential for this compound to serve as a precursor in similar multi-step pharmaceutical syntheses. The benzoyl group could potentially be transformed into other functional groups or act as a directing group in subsequent synthetic transformations.

The broader class of pyridine-based compounds is integral to the development of various pharmaceuticals. For instance, pyridopyrimidine derivatives are being investigated as potent EGFR inhibitors for cancer therapy nih.govrsc.org. The synthesis of these complex molecules often involves multiple steps starting from functionalized pyridine precursors researchgate.netsyrris.jp. The availability of a versatile intermediate like this compound could provide a valuable starting point for the synthesis of novel pyridopyrimidine scaffolds and other medicinally important heterocycles. A multi-step synthesis often involves a series of reactions to build a target molecule, and intermediates are the compounds formed at each step along the way youtube.comagropages.com.

Applications in Fine Chemical Synthesis

The utility of this compound and its derivatives extends into the realm of fine chemical synthesis, which encompasses the production of specialized chemicals for various industries, including agrochemicals and dyes. The pyridine ring is a prevalent feature in many commercially important agrochemicals, and methylpyridine derivatives are key starting materials for their synthesis nih.gov.

The agrochemical industry heavily relies on pyridine-based compounds for the development of herbicides, insecticides, and fungicides. For instance, 3-methylpyridine is a precursor for the synthesis of various pesticides nih.gov. The introduction of a benzoyl group at the 3-position, as in this compound, could offer a route to novel agrochemical candidates with potentially enhanced biological activity or different modes of action. The synthesis of complex agrochemicals often involves multi-step processes where functionalized pyridine intermediates are essential.

While direct applications of this compound in dye synthesis are not extensively documented, the fundamental chemistry of pyridine derivatives suggests their potential in this area. The electronic properties of the pyridine ring can be modulated by substituents, influencing the color of the resulting compounds. The benzoyl group, with its chromophoric properties, could be a valuable addition to a dye molecule. The synthesis of dyes often involves the coupling of various aromatic and heterocyclic components, and a functionalized pyridine like this compound could serve as a useful building block in this context.

Coordination Chemistry and Ligand Properties of 3 Benzoyl 4 Methylpyridine

Metal Complexation Studies

There are no specific studies available in the scientific literature detailing the synthesis and characterization of metal complexes with 3-Benzoyl-4-methylpyridine. Research on analogous compounds, such as other benzoylpyridines, has demonstrated their ability to form complexes with a variety of transition metals. For instance, derivatives of 2-benzoylpyridine have been shown to coordinate with metal ions like copper(II), nickel(II), zinc(II), and iron(III) mdpi.com. Typically, the synthesis of such complexes involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with heating to facilitate the reaction mdpi.comscirp.org. The resulting metal complexes are then isolated and characterized using various spectroscopic and analytical techniques.

Ligand Binding Modes and Coordination Geometry

Specific experimental data on the binding modes and coordination geometry of this compound are not available. In transition metal complexes, pyridine (B92270) and its derivatives typically act as monodentate ligands, coordinating to the metal center through the nitrogen atom of the pyridine ring wikipedia.org. For benzoylpyridine isomers, bidentate coordination involving both the pyridine nitrogen and the carbonyl oxygen is a common binding mode, leading to the formation of a stable five-membered chelate ring.

The geometry of the resulting metal complexes is influenced by factors such as the coordination number of the metal ion, the nature of the metal, and the steric and electronic properties of the ligands involved. Common geometries for transition metal pyridine complexes include octahedral and tetrahedral configurations wikipedia.org. For example, studies on metal-binding isosteres have shown that bidentate coordination of similar ligands can lead to distorted octahedral geometries around the metal center nih.gov. Without experimental data from techniques like X-ray crystallography for this compound complexes, any proposed coordination geometries would be purely speculative.

Theoretical Studies of Metal-Ligand Interactions

There is a lack of theoretical or computational studies focused on the metal-ligand interactions of this compound. Theoretical investigations, often employing methods like Density Functional Theory (DFT), are valuable for understanding the nature of the bonding between a ligand and a metal ion. These studies can provide insights into bond energies, electronic structure, and the geometric preferences of the resulting complexes. Such computational approaches have been used to support experimental findings for other complex ligand systems nih.gov. In the absence of any synthesized complexes of this compound, no theoretical studies have been performed.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the photochemical and electrochemical behavior of the compound this compound corresponding to the detailed outline provided.

Studies on related but distinct molecules, such as 4-methylpyridine (B42270), have explored aspects like photoisomerization, and various pyridine-containing complexes have been investigated through cyclic voltammetry. However, this body of research does not directly address the specific photochemical transformations, photorelease phenomena, wavelength-dependent photochemistry, or the detailed electrochemical properties and redox potentials of this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for this particular compound.

Photochemical and Electrochemical Behavior of 3 Benzoyl 4 Methylpyridine

Electrochemical Properties

Influence of Substituents on Electrochemical Properties

The electrochemical behavior of pyridine (B92270) and its derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. These substituents can alter the electron density of the ring, thereby affecting its reduction and oxidation potentials. In the case of 3-Benzoyl-4-methylpyridine, the presence of a benzoyl group at the 3-position and a methyl group at the 4-position dictates its electrochemical characteristics.

The electrochemical properties of substituted pyridines can often be rationalized by considering the electronic effects of the substituents, which can be broadly categorized as either electron-donating or electron-withdrawing. These effects are transmitted through the aromatic π-system and can be quantified using parameters like Hammett substituent constants (σ). A positive Hammett constant indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. science.govwikipedia.org

In general, electron-withdrawing groups make the pyridine ring more electron-deficient, which facilitates reduction (a gain of electrons) and hinders oxidation (a loss of electrons). Conversely, electron-donating groups increase the electron density on the ring, making reduction more difficult and oxidation easier. researchgate.net

General Influence of Substituent Type on Pyridine Electrochemical Potential:

Substituent TypeEffect on Electron DensityImpact on Reduction PotentialImpact on Oxidation Potential
Electron-WithdrawingDecreasesBecomes less negative (easier to reduce)Becomes more positive (harder to oxidize)
Electron-DonatingIncreasesBecomes more negative (harder to reduce)Becomes less negative (easier to oxidize)

For this compound, the two substituents have opposing electronic effects:

The Benzoyl Group (-COC₆H₅): The benzoyl group, an acyl substituent, is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the resonance delocalization of the π-electrons of the carbonyl group into the benzene (B151609) ring. This withdrawal of electron density from the pyridine ring is expected to make the reduction of the pyridine moiety occur at a less negative potential compared to unsubstituted pyridine.

The Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. It pushes electron density into the pyridine ring, which would generally make the ring harder to reduce (i.e., shift the reduction potential to a more negative value).

Studies on various substituted pyridines have demonstrated these general trends. For instance, research on NNN pincer-type molecules with different substituents on the pyridine ring has shown a clear correlation between the electronic nature of the substituent and the electrochemical properties of the resulting metal complexes. nih.govsemanticscholar.org Similarly, investigations into the electrochemical reduction of CO₂ catalyzed by pyridinium (B92312) derivatives have highlighted the role of substituents in modifying the redox potential of the catalyst. osti.gov

Advanced Research Directions and Future Perspectives for 3 Benzoyl 4 Methylpyridine

Development of Novel Synthetic Routes

The exploration of advanced synthetic methodologies offers significant potential for the efficient and novel construction of 3-Benzoyl-4-methylpyridine. Future research is likely to move beyond classical approaches towards more sophisticated and sustainable methods, such as continuous flow processes and modern coupling strategies.

A promising avenue is the development of a telescoped flow strategy, which combines multiple reaction steps without isolating intermediates. nih.gov This approach enhances safety, efficiency, and scalability. A hypothetical flow synthesis for this compound could merge a light-driven, catalyst-free reductive arylation with a subsequent oxidation step. nih.gov For instance, 4-methylpyridine-3-carbonitrile could be reacted with benzaldehyde under photochemical conditions (e.g., 365 nm) to generate an alcohol intermediate, which is then immediately oxidized using an oxidant like potassium permanganate to yield the final ketone product. nih.gov This method avoids the use of expensive or toxic metal catalysts and allows for rapid synthesis. nih.gov

Furthermore, advancements in cross-coupling reactions present powerful tools for synthesizing this compound. Traditional methods often involve harsh conditions, but modern catalytic systems offer milder and more efficient alternatives. Key precursors, such as 3-bromo-4-methylpyridine or 4-methylpyridine-3-boronic acid, can be synthesized via established routes. google.comgoogle.compatsnap.com These precursors can then be utilized in various cross-coupling reactions to introduce the benzoyl group.

Below is a table outlining potential modern cross-coupling strategies for the synthesis of this compound.

Coupling Strategy Pyridine (B92270) Precursor Benzoyl Source Typical Catalyst Advantages
Suzuki Coupling4-Methylpyridine-3-boronic acidBenzoyl chloridePd(PPh₃)₄ / BaseHigh functional group tolerance; mild conditions.
Stille Coupling3-Bromo-4-methylpyridineBenzoyltributylstannanePd(PPh₃)₄Tolerant of a wide range of functional groups.
Heck Coupling3-Bromo-4-methylpyridineBenzaldehyde (via oxidative Heck)Pd(OAc)₂ / LigandAtom-economical; avoids organometallic reagents.
Carbonylative Coupling3-Bromo-4-methylpyridineBenzene (B151609)Pd catalyst / CO gasDirect C-H activation and carbonylation.

These routes represent a significant improvement over traditional Friedel-Crafts acylation, which is often incompatible with the basic pyridine ring. The development and optimization of these novel synthetic pathways are crucial for making this compound and its derivatives more accessible for further research and application.

Exploration of Catalytic Applications

While this compound is not yet established as a catalyst itself, its molecular structure suggests significant potential for applications in catalysis, primarily as a ligand for transition metal complexes or as an organic photosensitizer.

The presence of both a pyridine nitrogen atom and a carbonyl oxygen atom makes this compound an attractive bidentate ligand for coordinating with various transition metals. The nitrogen atom can act as a strong σ-donor, while the carbonyl group can also coordinate, forming a stable chelate ring. This structure is analogous to other benzoylpyridine ligands that have been successfully incorporated into ruthenium, rhodium, palladium, and copper complexes. thegoodscentscompany.comresearchgate.net These metal complexes could be investigated for their catalytic activity in a range of organic transformations, including:

Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes containing pyridine-type ligands are known to be effective catalysts for the reduction of ketones, aldehydes, and imines.

Cross-Coupling Reactions: Palladium complexes featuring N,O-bidentate ligands could exhibit unique reactivity and selectivity in Suzuki, Heck, and Sonogashira coupling reactions.

Oxidation Reactions: Manganese or iron complexes with this ligand could be explored as catalysts for selective oxidation of alcohols or hydrocarbons.

Moreover, the benzoylpyridine scaffold itself has potential in the realm of photocatalysis. nih.gov Benzophenone is a classic triplet photosensitizer, and the introduction of a pyridine moiety can tune its photophysical and electrochemical properties. nih.gov this compound could function as a metal-free, organic photosensitizer for various light-driven reactions, such as [2+2] cycloadditions or singlet oxygen generation. The electron-deficient pyridine ring can modify the energy levels of the excited states, potentially improving performance over traditional benzophenone-based catalysts. nih.gov Future research should focus on synthesizing and characterizing metal complexes of this compound and evaluating their efficacy in key catalytic transformations, as well as exploring its potential as a tunable organic photosensitizer.

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structural and electronic properties of this compound requires the application of advanced spectroscopic techniques beyond routine analysis. These methods can provide detailed insights into molecular geometry, electronic transitions, and intermolecular interactions, which are crucial for designing applications in catalysis and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are essential for structural confirmation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would definitively assign all proton and carbon signals, especially resolving ambiguities arising from the aromatic regions. Furthermore, Nuclear Overhauser Effect (NOESY) experiments could provide information on the through-space proximity of protons, helping to determine the preferred conformation of the benzoyl group relative to the pyridine ring in solution.

Vibrational Spectroscopy: High-resolution Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the molecule. researchgate.net Specific focus on the C=O stretching frequency can provide information about the electronic environment and intermolecular interactions, such as hydrogen bonding. researchgate.net Advanced techniques like resonance Raman spectroscopy, where the excitation wavelength is tuned to match an electronic absorption band, could be used to selectively enhance vibrations coupled to specific electronic transitions, providing a deeper understanding of the molecule's photophysics. rsc.org

Electronic Spectroscopy: UV-visible absorption spectroscopy can characterize the electronic transitions within the molecule, such as the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic rings. nih.govresearchgate.net Studying the solvatochromic shifts (changes in absorption maxima with solvent polarity) can reveal information about the dipole moment change upon electronic excitation. researchgate.net Fluorescence spectroscopy could also be employed to investigate the molecule's emissive properties and excited-state dynamics.

The table below summarizes the potential application of various advanced spectroscopic techniques to this compound.

Technique Information Gained Potential Findings
2D NMR (COSY, HSQC, HMBC)Complete and unambiguous assignment of ¹H and ¹³C signals.Precise chemical shifts, confirmation of connectivity.
NOESYThrough-space proton-proton correlations.Determination of the solution-state conformation and dihedral angle between the rings.
Resonance RamanSelective enhancement of vibrational modes.Insight into which vibrations are coupled to specific electronic transitions. rsc.org
Solvatochromism (UV-Vis)Effect of solvent polarity on electronic absorption.Information on the ground and excited state dipole moments. researchgate.net
X-ray CrystallographyPrecise solid-state molecular structure.Bond lengths, bond angles, and intermolecular packing in the crystal lattice.

Combining these advanced techniques with computational modeling will provide a holistic picture of the molecule's properties, paving the way for its rational design in future applications.

In-depth Computational Modeling of Reactivity and Selectivity

Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful, non-experimental approach to predict and understand the behavior of this compound at the molecular level. researchgate.netmdpi.com Such in-silico studies can provide deep insights into its electronic structure, stability, and reaction mechanisms, guiding future experimental work.

A foundational step would be the optimization of the molecule's ground-state geometry using DFT methods (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)). rsc.org This would yield precise information on bond lengths, bond angles, and the crucial dihedral angle between the pyridine and phenyl rings, which governs the degree of π-conjugation. Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the distribution of electron density and identify the most likely sites for nucleophilic and electrophilic attack, thereby predicting its intrinsic reactivity. rsc.org

Furthermore, computational methods can be used to simulate spectroscopic data. Calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra, while Time-Dependent DFT (TD-DFT) can predict the energies and characteristics of electronic transitions, helping to interpret UV-visible spectra. rsc.orgtandfonline.com

For predicting reactivity and selectivity, computational modeling can be used to map out entire reaction pathways. For example, in a potential catalytic cycle involving a metal complex of this compound, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation barriers and reaction thermodynamics, providing a mechanistic understanding of why a particular reaction is favored or why a certain isomer is formed selectively.

Key areas for computational investigation are summarized in the table below.

Computational Method Target Property Information Provided
DFT Geometry OptimizationMolecular StructureBond lengths, angles, dihedral angles, rotational barriers.
Frontier Molecular Orbital (FMO) AnalysisElectronic Structure & ReactivityEnergy and location of HOMO/LUMO, prediction of reactive sites.
Vibrational Frequency CalculationIR/Raman SpectraPredicted vibrational modes for comparison with experimental data. researchgate.net
Time-Dependent DFT (TD-DFT)UV-Vis SpectraPrediction of electronic transition energies and oscillator strengths. rsc.org
Transition State SearchingReaction MechanismsEnergetic profiles of reaction pathways, activation energies, selectivity origins.
Molecular Electrostatic Potential (MEP)Intermolecular InteractionsIdentification of positive and negative regions for predicting non-covalent interactions.

By leveraging these in-depth computational tools, researchers can build a robust predictive model for the behavior of this compound, accelerating the discovery of its potential applications in catalysis and materials science.

Investigation of Supramolecular Assembly and Crystal Engineering

The field of crystal engineering focuses on the rational design of solid-state structures by controlling intermolecular interactions. wikipedia.org this compound possesses several key functional groups that make it a promising building block, or "synthon," for the construction of novel supramolecular assemblies. nih.gov

The molecule's potential for forming ordered structures is driven by a combination of non-covalent interactions:

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the pyridine nitrogen and the carbonyl oxygen are both effective hydrogen bond acceptors. They can interact with co-formers containing donor groups (e.g., carboxylic acids, phenols, or amides) to form predictable hydrogen-bonded networks. nih.gov

π–π Stacking: The presence of two aromatic rings (phenyl and methyl-substituted pyridine) allows for stabilizing π–π stacking interactions, which can play a crucial role in directing the packing of molecules in the crystal lattice. nih.gov

Metal Coordination: The pyridine nitrogen is an excellent coordination site for a wide variety of metal ions. mdpi.comrsc.org This allows this compound to be used as a ligand to build coordination polymers and metal-organic frameworks (MOFs). The specific geometry of the resulting network would depend on the coordination preference of the metal ion and the presence of other bridging ligands.

Future research in this area would involve the systematic co-crystallization of this compound with a variety of complementary molecules to explore its synthon preferences. For example, reacting it with dicarboxylic acids could lead to the formation of one-, two-, or three-dimensional hydrogen-bonded networks. Similarly, combining it with various metal salts could yield a range of coordination complexes with potentially interesting magnetic, optical, or porous properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 3-benzoyl-4-methylpyridine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Friedel-Crafts acylation of 4-methylpyridine using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, oxidative cyclization of hydrazine intermediates with sodium hypochlorite in ethanol at room temperature achieves high yields (73%) and aligns with green chemistry principles . Key variables include solvent polarity, temperature, and stoichiometric ratios. Ethanol minimizes side reactions compared to halogenated solvents.

Q. How can the purity of this compound be validated post-synthesis?

  • Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water, 70:30). Confirm structural integrity via ¹H/¹³C NMR (e.g., benzoyl carbonyl resonance at ~195 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹). Crystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. What are the primary applications of this compound in organic chemistry?

  • Methodology : The compound serves as a precursor for heterocyclic systems (e.g., triazolopyridines) via oxidative cyclization or metal-catalyzed cross-coupling. Its benzoyl group enables further functionalization, such as nucleophilic substitution at the carbonyl carbon for drug discovery intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzoyl ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodology : Electron-withdrawing groups (e.g., -CF₃ at the meta position) enhance electrophilicity at the carbonyl, accelerating nucleophilic attack. Kinetic studies using Hammett plots correlate substituent σ values with reaction rates. Computational modeling (DFT, B3LYP/6-31G*) predicts charge distribution and transition states .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

  • Contradiction : Some studies report antimicrobial activity (MIC = 8 µg/mL against S. aureus), while others show no efficacy.
  • Resolution : Compare assay conditions (e.g., broth microdilution vs. disk diffusion) and derivative substituents. For example, 4-methyl groups enhance membrane penetration, while bulky substituents reduce bioavailability. Validate via time-kill assays and synergy studies with standard antibiotics .

Q. What strategies optimize the regioselectivity of this compound in metal-catalyzed cross-coupling reactions?

  • Methodology : Use Pd(PPh₃)₄ with directing groups (e.g., pyridinyl N-oxide) to favor ortho-coupling. Solvent polarity (DMF > THF) and temperature (80°C vs. rt) modulate selectivity. Monitor via LC-MS and isolate isomers using chiral columns (e.g., Chiralpak IA) .

Q. How can computational methods predict the binding affinity of this compound derivatives to biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against enzyme active sites (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Correlate docking scores (Kᵢ values) with experimental IC₅₀ data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.